molecular formula C11H21N B13274059 N-(prop-2-en-1-yl)cyclooctanamine

N-(prop-2-en-1-yl)cyclooctanamine

Cat. No.: B13274059
M. Wt: 167.29 g/mol
InChI Key: YOUMYWCRQRYICW-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)cyclooctanamine is an organic compound with the molecular formula C11H21N. It is a cyclooctane derivative with an allyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)cyclooctanamine typically involves the reaction of cyclooctanone with allylamine under reductive amination conditions. The process generally requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(prop-2-en-1-yl)cyclooctanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. Its effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-en-1-yl)cyclooctanamine is unique due to its combination of the cyclooctane ring and the allyl group.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-prop-2-enylcyclooctanamine

InChI

InChI=1S/C11H21N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h2,11-12H,1,3-10H2

InChI Key

YOUMYWCRQRYICW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCCCCCC1

Origin of Product

United States

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